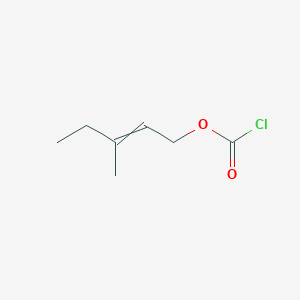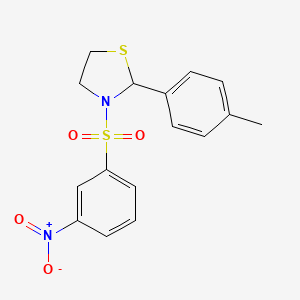![molecular formula C18H15N3O2 B14223165 3-[5-(3-Hydroxyanilino)pyridin-3-yl]benzamide CAS No. 821784-70-7](/img/structure/B14223165.png)
3-[5-(3-Hydroxyanilino)pyridin-3-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-(3-Hydroxyanilino)pyridin-3-yl]benzamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzamide group attached to a pyridine ring, which is further substituted with a hydroxyanilino group. Its complex structure makes it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(3-Hydroxyanilino)pyridin-3-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Hydroxyanilino Group: This step involves the substitution of an aniline derivative onto the pyridine ring, often using a coupling reagent.
Attachment of the Benzamide Group: The final step involves the formation of the amide bond, typically through a reaction between a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to increase yield and purity. Continuous flow reactors and automated synthesis platforms may also be utilized to enhance efficiency.
化学反応の分析
Types of Reactions
3-[5-(3-Hydroxyanilino)pyridin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are commonly employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
3-[5-(3-Hydroxyanilino)pyridin-3-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-[5-(3-Hydroxyanilino)pyridin-3-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
類似化合物との比較
Similar Compounds
- 3-[5-(3-Aminoanilino)pyridin-3-yl]benzamide
- 3-[5-(3-Methoxyanilino)pyridin-3-yl]benzamide
- 3-[5-(3-Chloroanilino)pyridin-3-yl]benzamide
Uniqueness
3-[5-(3-Hydroxyanilino)pyridin-3-yl]benzamide is unique due to the presence of the hydroxy group, which can participate in hydrogen bonding and other interactions. This feature may enhance its binding affinity to biological targets and improve its solubility and bioavailability compared to similar compounds.
特性
CAS番号 |
821784-70-7 |
|---|---|
分子式 |
C18H15N3O2 |
分子量 |
305.3 g/mol |
IUPAC名 |
3-[5-(3-hydroxyanilino)pyridin-3-yl]benzamide |
InChI |
InChI=1S/C18H15N3O2/c19-18(23)13-4-1-3-12(7-13)14-8-16(11-20-10-14)21-15-5-2-6-17(22)9-15/h1-11,21-22H,(H2,19,23) |
InChIキー |
HZPCHEKURXWCQZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=CC(=CN=C2)NC3=CC(=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



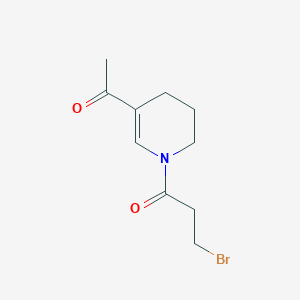
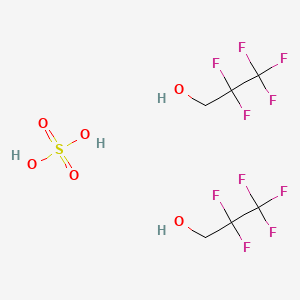
![Benzonitrile, 3-[(4-methylphenyl)sulfonyl]-](/img/structure/B14223120.png)
![2-Methyl-4-[(3-nitrophenyl)ethynyl]-1,3-thiazole](/img/structure/B14223126.png)
![4-(4-Fluorophenyl)-2-methyl-6-[3-(piperidin-1-YL)propoxy]pyridine](/img/structure/B14223131.png)
![2-[6-(2-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14223136.png)
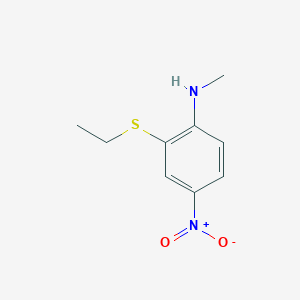
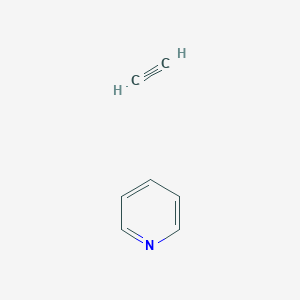
![2-{[(4-Fluorophenyl)methyl]amino}pyridine-3-carbohydrazide](/img/structure/B14223146.png)
